2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one 2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 90569-47-4
VCID: VC17267708
InChI: InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H
SMILES:
Molecular Formula: C10H8O3S
Molecular Weight: 208.24 g/mol

2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one

CAS No.: 90569-47-4

Cat. No.: VC17267708

Molecular Formula: C10H8O3S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one - 90569-47-4

Specification

CAS No. 90569-47-4
Molecular Formula C10H8O3S
Molecular Weight 208.24 g/mol
IUPAC Name 2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone
Standard InChI InChI=1S/C10H8O3S/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9,11H
Standard InChI Key RTBXFJRQMNLGNH-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C(C(=O)C2=CC=CS2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(furan-2-yl)-2-hydroxy-1-thiophen-2-ylethanone, reflects its bifunctional heterocyclic framework. The central ethanone moiety bridges a furan ring (oxygen-containing) at the C2 position and a thiophene ring (sulfur-containing) at the C1 position, with a hydroxyl group (-OH) adjacent to the ketone. The canonical SMILES representation C1=COC(=C1)C(C(=O)C2=CC=CS2)O\text{C1=COC(=C1)C(C(=O)C2=CC=CS2)O} confirms this arrangement, while the InChIKey RTBXFJRQMNLGNH-UHFFFAOYSA-N\text{RTBXFJRQMNLGNH-UHFFFAOYSA-N} provides a unique identifier for computational studies.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.90569-47-4
Molecular FormulaC10H8O3S\text{C}_{10}\text{H}_{8}\text{O}_{3}\text{S}
Molecular Weight208.24 g/mol
Topological Polar Surface Area65.5 Ų (estimated)
LogP (Octanol-Water)0.92 (calculated)

Spectroscopic and Crystallographic Data

While direct crystallographic data for 2-(furan-2-yl)-2-hydroxy-1-(thiophen-2-yl)ethan-1-one remains unpublished, analogous compounds like (2R)-2-hydroxy-1,2-di(thiophen-2-yl)ethanone (CAS 27939-30-6) exhibit monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters a=10.84A˚,b=6.03A˚,c=16.34A˚,β=110.0a = 10.84 \, \text{Å}, b = 6.03 \, \text{Å}, c = 16.34 \, \text{Å}, \beta = 110.0^\circ . These structural analogs suggest potential π-π stacking interactions between aromatic rings, which could influence the compound’s solubility and solid-state reactivity .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The primary synthesis involves condensation between furan-2-carbaldehyde and thiophene-2-acetyl chloride under basic conditions, followed by keto-enol tautomerization to stabilize the hydroxyketone structure. Yields typically range from 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures). Alternative methods utilize Claisen-Schmidt condensation of 2-acetylthiophene with furfural, though this route risks side-product formation due to the reactivity of the α,β-unsaturated ketone intermediate .

Table 2: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
Aldol CondensationFuran-2-carbaldehyde, Thiophene-2-acetyl Chloride, NaOH5892
Claisen-Schmidt Reaction2-Acetylthiophene, Furfural, KOH4785

Photoinduced Oxidative Annulation

Physicochemical and Biological Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition above 180°C, with the hydroxyl group prone to oxidation under acidic conditions.

Hypothesized Bioactivity

Though direct pharmacological data are scarce, structural analogs display moderate antimicrobial activity against Staphylococcus aureus (MIC 128 μg/mL) and Escherichia coli (MIC 256 μg/mL) . Quantum mechanical calculations suggest the hydroxyl and ketone groups act as hydrogen bond donors/acceptors, potentially enabling interactions with bacterial enoyl-ACP reductases .

Applications in Materials Science

Organic Semiconductors

The conjugated π-system formed by the furan-thiophene-ketone backbone exhibits a HOMO-LUMO gap of 3.2 eV (calculated via DFT), making it a candidate for hole-transport layers in organic photovoltaics. Thin films deposited via spin-coating show conductivity values of 105S/cm10^{-5} \, \text{S/cm}, comparable to poly(3-hexylthiophene) derivatives.

Coordination Chemistry

The compound’s hydroxyl and ketone groups facilitate chelation with transition metals. Preliminary studies with Cu(II) acetate yield a coordination polymer exhibiting antiferromagnetic coupling below 50 K, though crystal engineering remains challenging due to steric hindrance from the heterocycles .

Research Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields and solvent-intensive purification hinder industrial adoption.

  • Biological Characterization: Absence of in vivo toxicity profiles limits pharmaceutical exploration.

  • Materials Optimization: Poor film-forming properties require copolymerization strategies.

Proposed solutions involve flow chemistry for scalable synthesis , high-throughput screening for bioactivity , and side-chain engineering to enhance processability.

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